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Compound of Interest

Compound Name: 1,8-Dibromopyrene

Cat. No.: B1583609

Welcome to the technical support center for the functionalization of 1,8-dibromopyrene. This
guide is designed for researchers, scientists, and drug development professionals to provide
expert advice, troubleshoot common experimental issues, and optimize reaction conditions. As
Senior Application Scientists, we have compiled this resource based on established literature
and extensive field experience to ensure you can navigate the complexities of pyrene
chemistry with confidence.

Frequently Asked Questions (FAQSs)

This section addresses common initial questions regarding the handling, properties, and
reactivity of 1,8-dibromopyrene.

Question: My 1,8-dibromopyrene starting material has poor solubility in common organic
solvents. How can | address this?

Answer: The planar, aromatic structure of 1,8-dibromopyrene contributes to its limited
solubility.[1] For most cross-coupling reactions, solvents like toluene, dioxane, or DMF are
used, often at elevated temperatures (80-120 °C) to ensure dissolution.[2][3] If solubility
remains an issue, consider using a co-solvent system. For instance, a mixture of THF/H20 or
PhMe/MeOH has been used effectively in Suzuki-Miyaura couplings.[4] It is crucial to ensure
your starting material is fully dissolved before adding the catalyst to prevent heterogeneous
mixtures that can lead to inconsistent results.
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Question: How can | ensure the purity of my starting 1,8-dibromopyrene, and what are the
common isomers | should be aware of?

Answer: The purity of 1,8-dibromopyrene is critical, as even minor impurities can negatively
impact the efficacy and safety of final products, particularly in pharmaceutical applications.[5]
The most common synthetic route, direct bromination of pyrene, often yields a mixture of 1,6-
and 1,8-dibromopyrene isomers.[4][6][7] These isomers can be challenging to separate. It is
essential to:

e Source from a reputable supplier who provides a certificate of analysis with isomer purity
confirmed by NMR or HPLC.[5]

e Perform your own characterization. A proton NMR (*H NMR) spectrum should be clean,
showing the characteristic signals for the 1,8-isomer.

o Purify if necessary. Recrystallization from solvents like toluene or a benzene-hexane mixture
can be used to separate the 1,6- and 1,8-isomers.[4][6] Column chromatography is also a
viable, albeit sometimes difficult, purification method.[4]

Question: | am observing debromination of my starting material during the reaction. What is the
likely cause?

Answer: Debromination is a common side reaction, particularly in two scenarios:

e Lithium-Halogen Exchange: When using organolithium reagents (like n-BuLi or t-BulLi) to
generate a pyrenyl anion for subsequent reaction, the lithiated intermediate can be
guenched by trace amounts of water or other protic sources in the reaction, leading to the
protonated (debrominated) pyrene.[8][9] Ensuring rigorously anhydrous conditions is
paramount.

» Palladium-Catalyzed Reactions: In cross-coupling reactions, hydrodehalogenation can occur
as an unproductive side reaction where the aryl halide is reduced instead of coupled. This
can be promoted by moisture or impurities that quench intermediates in the catalytic cycle.

Troubleshooting Guide: Palladium-Catalyzed Cross-
Coupling Reactions

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1583609?utm_src=pdf-body
https://www.benchchem.com/product/b1583609?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/the-essential-role-of-1-8-dibromopyrene-in-modern-pharmaceutical-synthesis-lj
https://www.benchchem.com/product/b1583609?utm_src=pdf-body
https://www.mdpi.com/1420-3049/24/14/2551
https://pmc.ncbi.nlm.nih.gov/articles/PMC10935074/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Dibrominated_Pyrenes_Focus_on_1_3_1_6_1_8_and_2_7_Isomers_in_the_Absence_of_1_2_Dibromopyrene_Data.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/the-essential-role-of-1-8-dibromopyrene-in-modern-pharmaceutical-synthesis-lj
https://www.mdpi.com/1420-3049/24/14/2551
https://pmc.ncbi.nlm.nih.gov/articles/PMC10935074/
https://www.mdpi.com/1420-3049/24/14/2551
https://www.reddit.com/r/chemistry/comments/7s6z1a/i_keep_getting_debrominated_starting_material_and/?rdt=34761
https://www.reddit.com/r/Chempros/comments/1me65jb/lithiations_not_working/?rdt=58495
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are
staples for functionalizing 1,8-dibromopyrene.[4] This section provides troubleshooting for
common issues encountered during these transformations.

Issue 1: Low or No Conversion in Suzuki-Miyaura
Coupling
Question: | am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but | am

observing very low conversion to my desired 1,8-diarylpyrene product. What steps should |
take?

Causality & Troubleshooting: Low conversion in Suzuki-Miyaura reactions is typically linked to
issues with the catalyst, base, or reaction conditions. The catalytic cycle involves oxidative
addition, transmetalation, and reductive elimination; a failure at any stage will halt the reaction.

Troubleshooting Workflow for Low Conversion
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Step 1: Verify Reagent Quality
- Is boronic acid pure?
- Is 1,8-dibromopyrene isomerically pure?
- Are solvents anhydrous and degassed?

Reagents OK

Step 2: Optimize Catalyst System
- Increase catalyst loading (e.g., 1-5 mol%).
- Screen different ligands (e.g., SPhos, XPhos).
- Use a pre-catalyst or activate Pd(0) in situ.

No Improvement

Step 3: Evaluate Base and Solvent
- Is the base strong enough (K2COs, K3sPOa4, Cs2C03)?
- Is the solvent appropriate (Toluene, Dioxane, DMF)?
- Is a phase-transfer catalyst needed?

No Improvement

Step 4: Adjust Reaction Conditions
- Increase temperature (80-110 °C).
- Extend reaction time.
- Ensure strict inert atmosphere (N2 or Ar).

Improvement Seen

>

Click to download full resolution via product page

Caption: Troubleshooting workflow for low Suzuki-Miyaura yield.

Detailed Optimization Steps:
e Reagent Quality:
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o Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation, especially
if impure or stored improperly. Use freshly purchased or recrystallized boronic acid.

o Solvent Purity: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are
thoroughly degassed by sparging with nitrogen or argon, or by using the freeze-pump-
thaw method.[3] Anhydrous solvents are critical.

o Catalyst System:

o Catalyst/Ligand Choice: Standard Pd(PPhs)4 can be effective, but for challenging
couplings, a more robust system is often required.[4][10] A combination of a palladium
source like Pd(OAc)2 or Pdz(dba)s with a bulky, electron-rich phosphine ligand (e.g.,
SPhos, XPhos, RuPhos) often gives superior results by promoting oxidative addition and
preventing catalyst decomposition.[3][11][12]

o Catalyst Loading: While typical loadings are 1-2 mol%, increasing this to 5 mol% can
sometimes overcome catalyst deactivation issues.

¢ Base and Solvent:

o Base Strength: The base is crucial for activating the boronic acid in the transmetalation
step. Weak bases may be insufficient. Stronger inorganic bases like KsPOa or Cs2COs are
often more effective than Na2COs.[3]

o Solvent System: Toluene and 1,4-dioxane are common choices. A biphasic system (e.g.,
Toluene/H20) is often used to facilitate the dissolution of the inorganic base.[4][10]

Optimized Suzuki-Miyaura Protocol (Example)

» To an oven-dried Schlenk flask under an argon atmosphere, add 1,8-dibromopyrene (1.0
equiv.), arylboronic acid (2.2-2.5 equiv.), and the base (e.g., KsPOas, 3.0 equiv.).

e Add the palladium precursor (e.g., Pd(OAc)2, 0.02 equiv.) and the phosphine ligand (e.qg.,
SPhos, 0.04 equiv.).

e Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

¢ Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Suzuki_Miyaura_Coupling_with_1_2_Dibromoethene.pdf
https://www.mdpi.com/1420-3049/24/14/2551
https://pmc.ncbi.nlm.nih.gov/articles/PMC6680588/
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Suzuki_Miyaura_Coupling_with_1_2_Dibromoethene.pdf
https://www.youtube.com/watch?v=E0lN6_iEQvI
https://www.mdpi.com/2073-4344/9/3/213
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Suzuki_Miyaura_Coupling_with_1_2_Dibromoethene.pdf
https://www.mdpi.com/1420-3049/24/14/2551
https://pmc.ncbi.nlm.nih.gov/articles/PMC6680588/
https://www.benchchem.com/product/b1583609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

e Monitor progress by TLC or GC-MS.

e Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl
acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by
column chromatography.

Issue 2: Poor Yields in Buchwald-Hartwig Amination

Question: | am trying to synthesize a 1,8-diaminopyrene derivative using a Buchwald-Hartwig
amination, but the yield is very low. How can | improve this reaction?

Causality & Troubleshooting: The Buchwald-Hartwig amination is a powerful method for C-N
bond formation but is highly sensitive to the choice of ligand, base, and reaction conditions.[13]
The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), amine coordination
and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form
the C-N bond.[11][14]

Key Optimization Parameters for Buchwald-Hartwig Amination
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. Optimization Strategy &
Parameter Common Choice .
Rationale

Pd(OAcC): is a stable Pd(ll)
precursor that is reduced in
situ to the active Pd(0)
catalyst.[14][15]

Palladium Source Pd(OAc)2, Pdz(dba)s

The choice is critical. Bulky,
electron-rich phosphine
ligands (the "Buchwald
ligands") are essential for
Ligand BINAP, XPhos, BrettPhos promoting the reductive
elimination step, which is often
rate-limiting.[11] XPhos is
often a good general choice for

aryl bromides.[15]

A strong, non-nucleophilic
base is required to
deprotonate the amine without

Base NaOt-Bu, KOt-Bu, LIHMDS competing in side reactions.
Sodium tert-butoxide is the
most common and effective
choice.[15][16]

Anhydrous, non-protic, and

degassed solvents are
Solvent Toluene, Dioxane mandatory to prevent catalyst

deactivation and quenching of

intermediates.

Sufficient thermal energy is
Temperature 80-110 °C typically required to drive the

reaction to completion.

Troubleshooting Specific Problems:
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e If starting material is consumed but no product is formed: This often points to catalyst
deactivation or a failed reductive elimination.

o Solution: Switch to a bulkier, more electron-rich ligand like XPhos or BrettPhos.[11][14]
Ensure the reaction is strictly anaerobic.

« If the reaction stalls: This could be due to the formation of unreactive off-cycle palladium
species.

o Solution: Using a higher catalyst/ligand loading or switching the ligand can help. Bidentate
ligands like BINAP were an early improvement to prevent the formation of unreactive
palladium dimers.[13]

Troubleshooting Guide: Lithiation and Electrophilic
Quench

Question: | am attempting a lithium-halogen exchange on 1,8-dibromopyrene followed by
guenching with an electrophile, but | primarily recover debrominated pyrene and starting
material. What is going wrong?

Causality & Troubleshooting: This is a classic problem in organolithium chemistry. The high
reactivity of the generated 1,8-dilithiopyrene makes it extremely sensitive to any protic source.
[8][9] The formation of debrominated pyrene is a direct result of the lithiated intermediate being
guenched by trace water before it can react with your electrophile.[8]

Critical Steps for Successful Lithiation

Caption: Workflow for successful lithiation-electrophilic quench.
» Rigorous Anhydrous Technique:

o All glassware must be oven or flame-dried under vacuum and cooled under a stream of
dry nitrogen or argon.

o Solvents like THF or diethyl ether must be freshly distilled from a drying agent (e.g.,
sodium/benzophenone ketyl).
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o Use a fresh bottle of organolithium reagent and titrate it before use to determine its exact
molarity.

o Temperature Control:

o Lithium-halogen exchange is typically performed at -78 °C to prevent side reactions, such
as the reaction of n-BuLi with THF.[9] Maintain this temperature throughout the addition of
the organolithium and the electrophile.

e Diagnostic Quench:

o If you suspect the lithiation step is failing, you can perform a diagnostic experiment. After
the initial lithiation period, take a small aliquot from the reaction mixture and quench it with
heavy water (D20). Analyze the resulting crude mixture by *H NMR or mass spectrometry.
The presence of deuterated pyrene confirms that the lithiated species was successfully
formed, pointing to a problem with the subsequent electrophilic quench step.[9]

e Electrophile Reactivity:

o If lithiation is successful but the quench fails, the issue may be with the electrophile's
reactivity or solubility at low temperatures. Ensure the electrophile is reactive enough to
couple with the lithiated pyrene.

Purification and Characterization

Question: My crude product is a complex mixture. What is the best way to purify functionalized
pyrene derivatives?

Answer: Purification of polycyclic aromatic hydrocarbons can be challenging due to their similar
polarities and tendency to streak on silica gel.

¢ Column Chromatography: This is the most common method.[17][18][19] A gradient elution
starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the
polarity with dichloromethane or ethyl acetate is often effective. For very non-polar
compounds, a silica column with petroleum ether/dichloromethane can be used.[18]
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» Recrystallization: If the product is crystalline, recrystallization can be a highly effective
method to obtain very pure material.

o Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative
thin-layer chromatography or high-performance liquid chromatography (HPLC) can be used.
[17]

Question: What are the key characterization techniques for my 1,8-disubstituted pyrene
product?

Answer:

* NMR Spectroscopy: *H and 3C NMR are essential for confirming the structure and
substitution pattern. The disappearance of the signals corresponding to the protons at the 1
and 8 positions and the appearance of new signals from the introduced functional groups will
confirm the reaction's success.[20][21][22]

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial to confirm the
molecular weight and elemental composition of the final product.[18][20]

o Fluorescence Spectroscopy: Pyrene derivatives are known for their unique photophysical
properties. Measuring the absorption and emission spectra can provide valuable information
and confirm the identity of the synthesized compound.[20][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Page loading... [guidechem.com]

e 2.BJOC - Mono or double Pd-catalyzed C—H bond functionalization for the annulative Tt-
extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives
[beilstein-journals.org]

e 3. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/4085086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8656208/
https://pubmed.ncbi.nlm.nih.gov/15382866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778140/
https://www.mdpi.com/2073-4352/12/9/1295
https://pmc.ncbi.nlm.nih.gov/articles/PMC8656208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8656208/
https://www.researchgate.net/publication/334434554_Non-K_Region_Disubstituted_Pyrenes_13-_16-_and_18-_by_HeteroAryl_Groups-Review
https://www.benchchem.com/product/b1583609?utm_src=pdf-custom-synthesis
https://www.guidechem.com/encyclopedia/1-6-dibromopyrene-dic21735.html
https://www.beilstein-journals.org/bjoc/articles/20/37
https://www.beilstein-journals.org/bjoc/articles/20/37
https://www.beilstein-journals.org/bjoc/articles/20/37
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Suzuki_Miyaura_Coupling_with_1_2_Dibromoethene.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

4. mdpi.com [mdpi.com]
5. nbinno.com [nbinno.com]

6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-
K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC
[pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]
8. reddit.com [reddit.com]
9. reddit.com [reddit.com]

10. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—
Review - PMC [pmc.ncbi.nlm.nih.gov]

11. youtube.com [youtube.com]

12. Recent Developments in the Suzuki—Miyaura Reaction Using Nitroarenes as
Electrophilic Coupling Reagents [mdpi.com]

13. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]
14. chem.libretexts.org [chem.libretexts.org]

15. BJOC - The first Pd-catalyzed Buchwald—Hartwig aminations at C-2 or C-4 in the estrone
series [beilstein-journals.org]

16. youtube.com [youtube.com]

17. Purification and spectroscopic properties of pyrene fatty acids - PubMed
[pubmed.ncbi.nim.nih.gov]

18. mdpi.com [mdpi.com]
19. pubs.acs.org [pubs.acs.org]

20. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and
Photophysical Studies - PMC [pmc.ncbi.nim.nih.gov]

21. Solid-state NMR characterization of pyrene-cuticular matter interactions - PubMed
[pubmed.ncbi.nim.nih.gov]

22. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated
with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nim.nih.gov]

23. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Optimizing Reaction
Conditions for 1,8-Dibromopyrene Functionalization]. BenchChem, [2026]. [Online PDF].

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.mdpi.com/1420-3049/24/14/2551
https://www.nbinno.com/article/pharmaceutical-intermediates/the-essential-role-of-1-8-dibromopyrene-in-modern-pharmaceutical-synthesis-lj
https://pmc.ncbi.nlm.nih.gov/articles/PMC10935074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10935074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10935074/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Dibrominated_Pyrenes_Focus_on_1_3_1_6_1_8_and_2_7_Isomers_in_the_Absence_of_1_2_Dibromopyrene_Data.pdf
https://www.reddit.com/r/chemistry/comments/7s6z1a/i_keep_getting_debrominated_starting_material_and/?rdt=34761
https://www.reddit.com/r/Chempros/comments/1me65jb/lithiations_not_working/?rdt=58495
https://pmc.ncbi.nlm.nih.gov/articles/PMC6680588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6680588/
https://www.youtube.com/watch?v=E0lN6_iEQvI
https://www.mdpi.com/2073-4344/9/3/213
https://www.mdpi.com/2073-4344/9/3/213
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.beilstein-journals.org/bjoc/articles/14/85
https://www.beilstein-journals.org/bjoc/articles/14/85
https://www.youtube.com/watch?v=kvKgDQHIIAs
https://pubmed.ncbi.nlm.nih.gov/4085086/
https://pubmed.ncbi.nlm.nih.gov/4085086/
https://www.mdpi.com/2073-4352/12/9/1295
https://pubs.acs.org/doi/10.1021/acsomega.0c04080
https://pmc.ncbi.nlm.nih.gov/articles/PMC8656208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8656208/
https://pubmed.ncbi.nlm.nih.gov/15382866/
https://pubmed.ncbi.nlm.nih.gov/15382866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778140/
https://www.researchgate.net/publication/334434554_Non-K_Region_Disubstituted_Pyrenes_13-_16-_and_18-_by_HeteroAryl_Groups-Review
https://www.benchchem.com/product/b1583609#optimizing-reaction-conditions-for-1-8-dibromopyrene-functionalization
https://www.benchchem.com/product/b1583609#optimizing-reaction-conditions-for-1-8-dibromopyrene-functionalization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Available at: [https://www.benchchem.com/product/b1583609#optimizing-reaction-
conditions-for-1-8-dibromopyrene-functionalization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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